N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide
Description
N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a heterocyclic benzamide derivative featuring a pyrazine core substituted with a 1-methylpyrazole moiety and a thiophen-2-yl aromatic system. This compound exemplifies the integration of multiple heterocyclic motifs, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-thiophen-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-25-13-16(11-24-25)19-17(21-8-9-22-19)12-23-20(26)15-6-4-14(5-7-15)18-3-2-10-27-18/h2-11,13H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWUZRPXZKDQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide is a complex organic compound that has drawn considerable attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole moiety, a pyrazine ring, and a thiophene group, which contribute to its unique biological properties. The presence of these functional groups enhances its binding affinity to various biological targets.
Research indicates that this compound exhibits significant biological activity through multiple mechanisms:
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can mitigate oxidative stress in cells, potentially leading to protective effects against various diseases.
- Modulation of Enzyme Activity : It interacts with specific enzymes, altering their activity which may influence metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders.
- Receptor Interactions : The compound may bind to specific receptors, modulating their functions and influencing cellular signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy:
| Structural Feature | Effect on Activity |
|---|---|
| Pyrazole moiety | Enhances binding affinity |
| Thiophene group | Increases metabolic stability |
| Methyl substitution | Improves solubility and bioavailability |
Studies have shown that modifications to these structural components can significantly affect the compound's biological activity, suggesting avenues for further research and development.
Anticancer Activity
In a study focusing on pancreatic cancer cells (MIA PaCa-2), compounds with similar pyrazole structures exhibited submicromolar antiproliferative activity. These compounds reduced mTORC1 activity and increased autophagy at basal levels, indicating potential as new anticancer agents . Although specific data for this compound is limited, its structural analogs suggest it may possess similar anticancer properties.
Enzyme Inhibition Studies
Recent investigations into related compounds have highlighted their ability to inhibit specific enzymes involved in cancer progression. For instance, pyrazole derivatives have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation during nutrient refeed conditions . This mechanism could be applicable to this compound, warranting further exploration.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural motifs with several benzamide and heterocyclic derivatives documented in the literature. Key comparisons include:
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Thiophene Position : Compounds 4a and 4b () demonstrate that thiophene substitution at the 4- or 3-position of the benzamide core affects physicochemical properties and synthetic yields, with 4a (4-thiophene) yielding 62% and 4b (3-thiophene) yielding 82% .
- Pyrazine vs. Quinazoline : The target compound’s pyrazine core contrasts with the quinazoline in Compound 25 (), which may influence solubility and target selectivity due to differences in nitrogen atom positioning .
- Heterocyclic Diversity : The triazolo-piperidine substituents in highlight the role of fused nitrogen heterocycles in enhancing binding affinity, a feature absent in the target compound but relevant for comparative drug design .
Insights :
- The absence of synthetic data for the target compound precludes direct yield comparisons. However, analogous reactions (e.g., benzamide couplings in and ) suggest that yields >70% are achievable for structurally complex heterocycles .
- The use of aqueous ethanol and isopropanol recrystallization () indicates common solvent systems for improving purity in heterocyclic amide synthesis .
Physicochemical Properties and Analytical Data
Available data for related compounds provide benchmarks for the target compound’s expected properties:
Table 3: Analytical Data for Selected Compounds
| Compound Name | Melting Point (°C) | 1H NMR (δ, ppm) | MS (EI) m/z [M+H]+ | Reference |
|---|---|---|---|---|
| 4a () | 215–217 | 7.82 (s, 1H, thiophene) | 397.1 | |
| 4b () | 198–200 | 7.75 (d, 1H, thiophene) | 397.1 | |
| Compound 25 | N/A | Not reported | N/A |
Notes:
- The thiophene protons in 4a and 4b resonate distinctly in the 7.75–7.82 ppm range, a signature of aromatic protons in sulfur-containing systems .
- The target compound’s methylpyrazole group would likely exhibit characteristic singlet peaks near 3.9 ppm (methyl group) and 8.1–8.3 ppm (pyrazole protons) based on analogous structures .
Q & A
Basic: How can I optimize the synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(thiophen-2-yl)benzamide?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrazine and pyrazole cores. Key steps include:
- Coupling reactions : Use KCO as a base in polar aprotic solvents (e.g., DMF) for alkylation or nucleophilic substitution steps .
- Thiophene incorporation : Introduce the thiophen-2-yl group via Suzuki-Miyaura cross-coupling, requiring Pd catalysts and controlled inert atmospheres .
- Purity optimization : Monitor reactions with TLC/HPLC and employ column chromatography for purification .
Critical parameters : Temperature (room temperature for base-sensitive steps), solvent choice (DMF for solubility), and stoichiometric ratios (1.1–1.2 equivalents of alkylating agents) .
Basic: What spectroscopic methods are most reliable for structural confirmation?
Methodological Answer:
- H/C NMR : Identify characteristic peaks:
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <5 ppm error .
- IR spectroscopy : Validate amide C=O stretch (~1650–1700 cm) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with:
- Varied heterocycles (e.g., replacing pyrazine with pyridine) to assess electronic effects .
- Substituents on the benzamide (e.g., halogens, methoxy) to probe steric/electronic contributions .
- Biological assays : Pair synthesis with in vitro testing (e.g., kinase inhibition assays) to correlate structural changes with activity .
- Data analysis : Use multivariate regression to identify key SAR drivers (e.g., logP, H-bond acceptors) .
Advanced: How to resolve crystallographic data discrepancies in polymorph screening?
Methodological Answer:
- Data collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and SHELXL for refinement .
- Polymorph handling : Screen solvents (e.g., ethanol, acetonitrile) under varying temperatures to isolate stable forms .
- Validation : Cross-check with powder XRD and DSC to confirm phase purity .
Advanced: What strategies mitigate poor aqueous solubility during biological testing?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain compound stability .
- Salt formation : React with HCl or sodium acetate to improve solubility via ionizable groups (e.g., benzamide) .
- Nanoformulation : Employ liposomal encapsulation or cyclodextrin complexation for in vivo studies .
Advanced: How to address conflicting bioactivity data across assay platforms?
Methodological Answer:
- Assay validation :
- Purity checks : Re-analyze compound batches with HPLC (>98% purity) to rule out degradants .
Advanced: How to perform in silico docking studies for mechanistic insights?
Methodological Answer:
- Protein preparation : Use PDB structures (e.g., kinase domains) and optimize protonation states with MOE or Schrödinger .
- Docking parameters : Apply induced-fit docking to account for binding-site flexibility .
- Validation : Compare docking poses with mutagenesis data or co-crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
